Lipophilicity Modulation by Butyl Ester Extension Relative to Shorter Alkyl Ester Analogs
The butyl ester derivative exhibits a predicted ACD/LogP value of 3.24 , which is higher than the LogP values of shorter-chain ester analogs, including the isopropyl ester (LogP = 2.69) and the propyl ester (LogP = 2.92) . This quantitative difference in lipophilicity arises from the extended alkyl chain of the butyl group.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.24 |
| Comparator Or Baseline | Isopropyl ester analog: LogP = 2.69; Propyl ester analog: LogP = 2.92 |
| Quantified Difference | ΔLogP = +0.55 vs. isopropyl ester; ΔLogP = +0.32 vs. propyl ester |
| Conditions | Predicted values calculated using the ACD/Labs Percepta Platform and data sourced from Hit2Lead screening compound database. |
Why This Matters
Higher LogP correlates with enhanced passive membrane permeability, which may improve intracellular target engagement in cell-based assays relative to more polar ester analogs.
